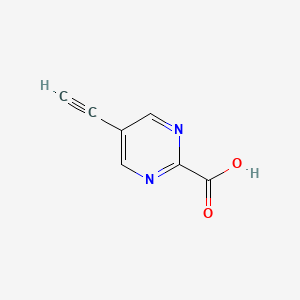
5-Ethynylpyrimidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethynylpyrimidine-2-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with an ethynyl group at the 5-position and a carboxylic acid group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynylpyrimidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative, such as 5-bromopyrimidine.
Sonogashira Coupling: The 5-bromopyrimidine undergoes a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group at the 5-position.
Hydrolysis: The resulting 5-ethynylpyrimidine is then subjected to hydrolysis under acidic or basic conditions to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods:
化学反应分析
Types of Reactions: 5-Ethynylpyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can undergo reduction reactions to modify the ethynyl group.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydrogen atoms on the pyrimidine ring.
Major Products:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
5-Ethynylpyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
作用机制
The mechanism of action of 5-ethynylpyrimidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate their signaling pathways.
Disrupting Cellular Processes: Interfering with DNA or RNA synthesis, leading to cell death or inhibition of cell proliferation.
相似化合物的比较
5-Ethynylpyrimidine: Lacks the carboxylic acid group, making it less polar and potentially less reactive.
2-Ethynylpyrimidine: Has the ethynyl group at the 2-position instead of the 5-position, leading to different reactivity and applications.
5-Bromopyrimidine: Used as a starting material for the synthesis of 5-ethynylpyrimidine-2-carboxylic acid.
Uniqueness: this compound is unique due to the presence of both the ethynyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
5-ethynylpyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c1-2-5-3-8-6(7(10)11)9-4-5/h1,3-4H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBLMBVNEJORBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(N=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
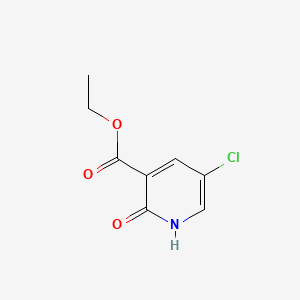
![4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B578154.png)
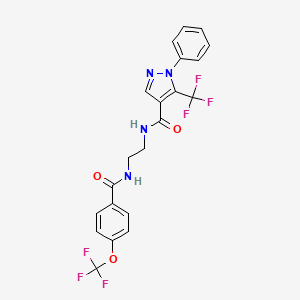
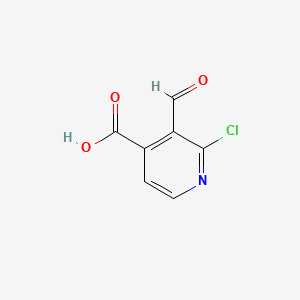
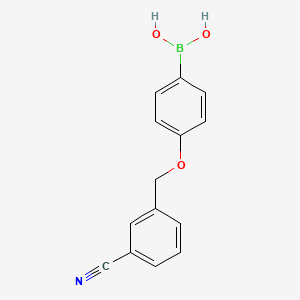
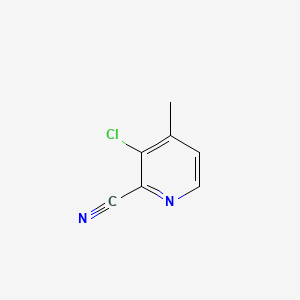
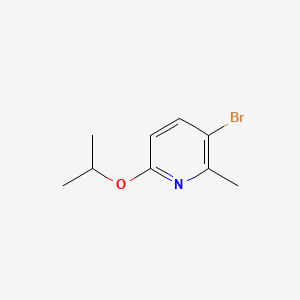
![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B578162.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B578164.png)
![2-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B578166.png)
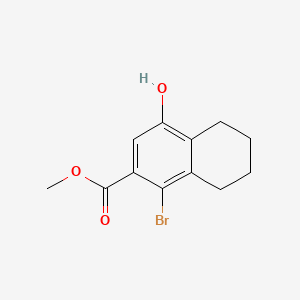
![N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine](/img/new.no-structure.jpg)
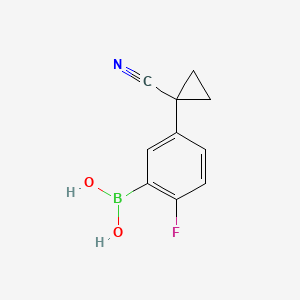
![8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride](/img/structure/B578173.png)
